molecular formula C33H43N5O10S2 B12373632 AF488 amine

AF488 amine

Cat. No.: B12373632
M. Wt: 733.9 g/mol
InChI Key: DEMRFAOFEHIAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AF488 amine is a bright, green-fluorescent dye used extensively in scientific research. It is known for its high photostability and broad pH range stability (from pH 4 to 10). The dye is particularly useful for labeling biomolecules such as proteins, peptides, and antibodies, making it a valuable tool in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

AF488 amine is typically synthesized through the reaction of a primary amine with a reactive dye, such as Alexa Fluor 488 NHS ester. The reaction involves the formation of a stable amide bond between the amine group of the biomolecule and the NHS ester of the dye. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and buffered at pH 8.3 using sodium bicarbonate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the dye through gel filtration chromatography or dialysis to remove any unreacted dye and by-products .

Chemical Reactions Analysis

Types of Reactions

AF488 amine primarily undergoes conjugation reactions with electrophiles. It can participate in enzymatic transamination and can be conjugated with various biomolecules through its terminal amino group .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include NHS esters, electrophiles, and organic bases like N,N-diisopropylethylamine. The reactions are typically carried out in organic solvents such as DMF, DMSO, or ethanol .

Major Products Formed

The major products formed from these reactions are fluorescently labeled biomolecules, which can be used in various analytical and imaging techniques .

Scientific Research Applications

AF488 amine has a wide range of applications in scientific research:

Mechanism of Action

AF488 amine exerts its effects through its ability to form stable conjugates with biomolecules. The dye’s fluorescence is activated upon binding to the target molecule, allowing for the detection and visualization of the labeled biomolecule. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved in its mechanism of action include the formation of amide bonds and the subsequent fluorescence emission upon excitation .

Comparison with Similar Compounds

AF488 amine is often compared with other fluorescent dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488. While all these dyes are used for similar applications, this compound is unique due to its higher photostability and broader pH range stability. This makes it more suitable for long-term imaging and applications in varying pH environments .

List of Similar Compounds

  • Fluorescein isothiocyanate (FITC)
  • Oregon Green 488
  • Rhodamine 110 (R110)
  • Alexa Fluor 532

Properties

Molecular Formula

C33H43N5O10S2

Molecular Weight

733.9 g/mol

IUPAC Name

3-amino-9-[4-(6-aminohexylcarbamoyl)-2-carboxyphenyl]-6-azaniumylidene-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C27H28N4O10S2.C6H15N/c28-11-3-1-2-4-12-31-26(32)14-5-6-15(18(13-14)27(33)34)21-16-7-9-19(29)24(42(35,36)37)22(16)41-23-17(21)8-10-20(30)25(23)43(38,39)40;1-4-7(5-2)6-3/h5-10,13,29H,1-4,11-12,28,30H2,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40);4-6H2,1-3H3

InChI Key

DEMRFAOFEHIAMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.